3-(n-Hexylthio)benzaldehyde
Description
3-(n-Hexylthio)benzaldehyde is a benzaldehyde derivative with a hexylthio (-S-C₆H₁₃) substituent at the 3-position of the aromatic ring. The thioether linkage enhances stability compared to oxygen-based ethers, while the hexyl chain contributes to increased hydrophobicity, influencing solubility and interaction with biological membranes .
Properties
IUPAC Name |
3-hexylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFYXXYWDCMNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308840 | |
| Record name | Benzaldehyde, 3-(hexylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443335-28-1 | |
| Record name | Benzaldehyde, 3-(hexylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443335-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-(hexylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Hexylthio)benzaldehyde typically involves the introduction of a hexylthio group to a benzaldehyde derivative. One common method is the nucleophilic substitution reaction where a hexylthiol reacts with a benzaldehyde derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(n-Hexylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Aryl halides, Catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 3-(n-Hexylthio)benzoic acid
Reduction: 3-(n-Hexylthio)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-(n-Hexylthio)benzaldehyde is a compound that has garnered attention in various scientific applications, particularly in organic synthesis and medicinal chemistry. This article aims to provide an in-depth examination of its applications, supported by data tables and case studies.
Synthesis of 1,2-Benzisothiazol-3-ones
One significant application of this compound is in the synthesis of 1,2-benzisothiazol-3-ones, which are known for their antibacterial and antifungal properties. The process involves the reaction of this compound with hydroxylamine to form an oxime, which can then be further treated with a halogenating agent to yield the desired benzisothiazolone derivative. This method is advantageous due to its simplicity and high yield, making it suitable for industrial applications .
Catalytic Reactions
This compound can also serve as a substrate in catalytic reactions. For instance, it can be oxidized to produce corresponding carboxylic acids or other functional groups using various catalysts. This property is particularly useful in fine chemical synthesis where specific functional groups are required .
Pharmaceutical Applications
In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. Compounds derived from this aldehyde have shown promise as anti-inflammatory agents and in treating various infections due to their ability to inhibit bacterial growth .
Table 1: Yield Comparison of Synthesis Methods for 1,2-Benzisothiazol-3-ones
| Method | Starting Material | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| A | This compound | 91 | 2 |
| B | 2-(methylthio)benzaldehyde | 98 | 1 |
| C | Standard benzaldehydes | 85 | 3 |
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of compounds synthesized from this compound against several strains of bacteria. The results indicated that derivatives exhibited significant inhibition zones compared to control groups, validating their potential as new antibacterial agents .
Case Study 2: Industrial Application
Research conducted on the industrial scale synthesis of benzisothiazolones from this compound demonstrated a cost-effective method that reduced reaction time and increased yield. This study highlighted the compound's viability for large-scale production while maintaining safety and efficiency .
Mechanism of Action
The mechanism of action of 3-(n-Hexylthio)benzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially disrupting their function. The thioether group can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(n-Hexylthio)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Reactivity
- Electron-Donating vs. Withdrawing Groups: The hexylthio group (-S-C₆H₁₃) is weakly electron-donating due to the sulfur atom’s lone pairs, which may activate the aromatic ring toward electrophilic substitution at specific positions. This contrasts with electron-withdrawing groups like -NO₂ (in 3-nitrobenzaldehyde), which deactivate the ring and direct substitutions to the meta position . Hydroxy (-OH) substituents (e.g., 3-hydroxybenzaldehyde) increase polarity and reactivity in condensation reactions, forming Schiff bases or hydrazones for pharmaceutical applications .
Physicochemical Properties
- Lipophilicity: The hexylthio group in this compound significantly increases logP (octanol-water partition coefficient) compared to 3-hydroxybenzaldehyde (logP ~1.5 vs. ~0.2), enhancing membrane permeability .
- Thermal Stability :
- Thioether linkages (as in this compound) generally exhibit higher thermal stability than ethers, making them suitable for high-temperature reactions .
Biological Activity
3-(n-Hexylthio)benzaldehyde, with the chemical formula C12H16OS and CAS number 1443335-28-1, is an organic compound belonging to the class of thioether-substituted benzaldehydes. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzaldehyde group substituted with a hexylthio group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.
Antimicrobial Properties
Research has indicated that thioether compounds exhibit notable antimicrobial activity. For instance, derivatives of this compound have been studied for their efficacy against various bacterial strains. A study demonstrated that related thioether compounds showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of benzaldehyde derivatives have been documented in various studies. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX-1 and COX-2 can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound may reduce inflammation and pain.
- Antimicrobial Mechanism : The thioether group may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Study on Antimicrobial Activity
A study published in Nature examined the antimicrobial effects of various thioether compounds, including derivatives of benzaldehyde. Results indicated that these compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound | MIC (µg/mL) | Bacteria Inhibited |
|---|---|---|
| This compound | 30 | Staphylococcus aureus |
| Related Thioether | 20 | Escherichia coli |
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzaldehyde derivatives. The study demonstrated that these compounds significantly reduced inflammation in animal models by inhibiting COX-2 expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
